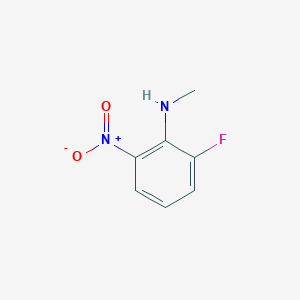

2-fluoro-N-methyl-6-nitroaniline

Description

Significance of Aromatic Fluoro-Nitro-Methylamino Systems in Chemical Synthesis

Aromatic systems bearing a combination of fluoro, nitro, and N-methylamino groups represent a class of highly versatile synthetic intermediates. The interplay between these functional groups provides a rich platform for chemical manipulation. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly activating it for nucleophilic aromatic substitution. researchgate.net Simultaneously, the fluorine atom and the N-methylamino group introduce specific steric and electronic effects that can be exploited to direct the course of chemical reactions and fine-tune the properties of target molecules. These substituted anilines serve as key building blocks for more complex structures, including a variety of heterocyclic systems and biologically active molecules. ontosight.ai

Overview of Research Trends in Substituted Nitroanilines

Substituted nitroanilines are foundational materials in organic synthesis, with a long history of application and an evolving role in modern research. cas.org They are critical precursors for the synthesis of dyes, pigments, and pharmaceuticals. ontosight.ai A significant area of their application involves their conversion to diazonium salts, which are pivotal intermediates for a wide array of transformations, including the Sandmeyer reaction to introduce various functionalities onto the aromatic ring. bohrium.com Contemporary research continues to explore nitroanilines as key synthetic scaffolds. For instance, derivatives of 2-nitroaniline (B44862) have been investigated as potential modulators of bacterial quorum sensing, indicating their potential in developing new antimicrobial strategies. mdpi.com The ongoing interest in this class of compounds is driven by their utility, accessibility, and the diverse reactivity they offer to the synthetic chemist. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-methyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXFKUQRBSITJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro N Methyl 6 Nitroaniline and Analogues

Precursor Synthesis and Derivatization

A common approach involves the sequential synthesis of precursors, where each step is designed to install the required functional groups in the correct positions.

The primary precursor for a stepwise synthesis is 2-fluoro-6-nitroaniline (B99257). The preparation of this intermediate often starts with 2-fluoroaniline (B146934) or its derivatives. A documented method involves the protection of the amine group in 2-fluoroaniline as an acetamide (B32628), which serves to moderate the activating nature of the amine and direct the subsequent nitration step. This N-acetylated compound, N-(2-fluorophenyl)acetamide, is a key intermediate. chemicalbook.com After nitration, the acetyl group is removed by hydrolysis, typically in the presence of a strong acid like sulfuric acid, to yield 2-fluoro-6-nitroaniline. chemicalbook.com

General processes for producing fluoroanilines also include the catalytic hydrogenation of fluorinated nitrobenzene (B124822) compounds. google.com

The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. For aniline (B41778) derivatives, this is typically achieved using a mixture of nitric acid and sulfuric acid (mixed acid). ulisboa.pt However, the powerful activating and ortho-, para-directing nature of the amino group can lead to a mixture of products and potential oxidation. ulisboa.pt

To control the regioselectivity, the amino group is often converted into a less activating, more sterically hindering protecting group, such as an acetamide. ulisboa.pt In the case of N-(2-fluorophenyl)acetamide, the acetamido group is a strong ortho-, para-director. Since the para position is blocked by the fluorine atom's substituent on the adjacent carbon, nitration is directed primarily to the ortho position (C6), yielding N-(2-fluoro-6-nitrophenyl)acetamide. chemicalbook.com The fluorine atom itself is an ortho-, para-director, but its directing effect is generally weaker than that of the acetamido group. rsc.org

Once the 2-fluoro-6-nitroaniline precursor is obtained, the final step is the N-methylation of the primary amine. Several methods are available for the N-methylation of anilines.

Classical Alkylation : This involves reacting the aniline with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Reductive Amination : This pathway uses formaldehyde (B43269) or its equivalent, which reacts with the primary amine to form an imine or aminal intermediate, subsequently reduced to the methylamine (B109427).

Modern Catalytic Methods : More recent, "greener" approaches utilize methanol (B129727) as both a C1 source and a hydrogen source in the presence of a catalyst like palladium on carbon (Pd/C). sci-hub.se Another alternative uses dimethyl sulfoxide (B87167) (DMSO) as a methylating agent in the presence of formic acid. liv.ac.uk These methods are part of a "borrowing hydrogen" mechanism and are noted for their high atom economy.

The table below summarizes common N-methylation techniques applicable for this conversion.

Table 1: N-Methylation Techniques for Anilines| Method | Methylating Agent | Catalyst/Reagent | Typical Conditions | Ref. |

|---|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF), 60–80°C | |

| Catalytic | Methanol (MeOH) | Pd/C, Base (e.g., t-BuOK) | 130°C, 20 h | sci-hub.se |

| Alternative | Dimethyl Sulfoxide (DMSO) | Formic Acid (HCOOH) | One-pot reaction with iron catalyst for nitro group reduction | liv.ac.uk |

Specific Reaction Pathways for 2-Fluoro-N-methyl-6-nitroaniline

Beyond the stepwise derivatization of precursors, more direct synthetic routes exist that can offer greater efficiency.

Achieving the specific 2,6-substitution pattern on the N-methylaniline ring requires careful control of directing group effects. Direct nitration of 2-fluoro-N-methylaniline is generally not a preferred method because it can lead to a mixture of isomers. The N-methyl group is a strong activating ortho-, para-director, as is the fluorine atom. This competition makes it difficult to selectively obtain the 6-nitro isomer in high yield.

The most effective regioselective strategy is the nitration of the N-acetylated precursor, N-(2-fluorophenyl)acetamide. chemicalbook.com The bulky acetamido group not only directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position but also provides steric hindrance that favors substitution at the less hindered C6 position over the C2 position which is already substituted. A study on the nitration of N-(2-methylphenyl)acetamide showed that the regioselectivity is controlled by the +R effect of the acetamide group, yielding primarily the 4-nitro product (para to the amide), with a smaller amount of the 5-nitro product. ulisboa.pt For the 2-fluoro analogue, with the para position effectively blocked, the ortho (C6) position becomes the primary site of nitration.

A highly efficient and direct route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway utilizes a precursor that already contains the nitro group and two halogen atoms, one of which acts as a leaving group.

A documented synthesis starts with 2,3-difluoronitrobenzene. chemicalbook.com In this reaction, one of the fluorine atoms is displaced by the nucleophile, methylamine. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is essential as it stabilizes the negative charge of this intermediate, thereby activating the ring towards nucleophilic attack.

In 2,3-difluoronitrobenzene, the nitro group at position 1 activates the fluorine atom at the ortho position (C2) for substitution. The attack of methylamine at this position leads to the displacement of the fluoride (B91410) ion and the formation of the desired product, this compound. Studies on similar systems, such as the reaction of 2,4-difluoronitrobenzene (B147775) with various nucleophiles, confirm that fluorine atoms activated by an ortho or para nitro group are highly susceptible to substitution. researchgate.netresearchgate.net

Table 2: SNAr Synthesis of this compound| Precursor | Nucleophile | Product | Key Feature | Ref. |

|---|---|---|---|---|

| 2,3-Difluoronitrobenzene | Methylamine (MeNH₂) | This compound | The nitro group activates the ortho-fluorine for substitution. | chemicalbook.com |

Mechanistic Investigations of Substitution Reactions

The primary route to synthesizing the core structure of this compound relies on the nucleophilic aromatic substitution (SNAr) reaction. This mechanism is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂).

The synthesis can be envisioned in two main steps: first, the introduction of the amino group, and second, its methylation. A likely precursor is a difluoro- or dinitro-substituted benzene (B151609). For instance, reacting 1,2-difluoro-3-nitrobenzene with ammonia (B1221849) would yield 2-fluoro-6-nitroaniline. Subsequent N-methylation would produce the final product.

The SNAr mechanism proceeds as follows:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., methylamine or ammonia) on the carbon atom bearing a suitable leaving group (in this case, a fluorine atom). The aromatic ring must be "activated" by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. In 2-fluoro-6-nitroaniline, the ortho-nitro group strongly activates the fluorine-bearing carbon for nucleophilic attack.

Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. vapourtec.com The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization for this intermediate.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion, F⁻). Fluorine is an excellent leaving group in SNAr reactions despite the strength of the C-F bond. This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the C-F bond. vapourtec.com

Recent mechanistic studies and computational analysis have proposed a more nuanced view of this process in nitroarenes. nih.govresearchgate.net It is suggested that nucleophilic addition may occur faster at an unsubstituted carbon position (a C-H bond) ortho or para to the nitro group, forming a σH adduct. nih.govd-nb.info This addition is typically rapid and reversible. The system then equilibrates, allowing for the slower, thermodynamically favored attack at the carbon bearing the halogen, which leads to the final, irreversible substitution product. researchgate.net

Optimization of Synthetic Conditions

To ensure high yield, selectivity, and efficiency, the conditions for synthesizing this compound must be carefully optimized. Key parameters include the choice of solvent, the use of catalysts, and considerations for scaling the reaction from the laboratory to an industrial setting.

The choice of solvent plays a paramount role in the kinetics of SNAr reactions. The rate of reaction can vary by several orders of magnitude depending on the medium.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally the preferred choice for SNAr reactions. researchgate.net These solvents are highly polar, which helps to dissolve the reactants, but they are poor hydrogen bond donors. This means they effectively solvate the counter-ion (e.g., K⁺) but leave the nucleophile (e.g., an amine) relatively "bare" and highly reactive.

Polar Protic Solvents: In contrast, polar protic solvents like methanol or water can significantly slow down the reaction. These solvents form strong hydrogen bonds with the amine nucleophile, creating a solvent shell that stabilizes the nucleophile and increases the energy required for it to attack the electrophilic aromatic ring. nih.gov

Solvent Mixtures: Studies on related anilinolysis reactions in methanol-DMSO mixtures have shown that reaction rates vary dramatically with the solvent composition, indicating that preferential solvation of the reactants and the transition state influences reactivity. nih.govnih.gov

The table below summarizes the general effects of different solvent classes on SNAr reactions.

| Solvent Class | Examples | General Effect on SNAr Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Accelerates Reaction | Poorly solvates the nucleophile, increasing its reactivity. Stabilizes the charged Meisenheimer complex. |

| Polar Protic | Water, Methanol, Ethanol | Decelerates Reaction | Strongly solvates the nucleophile via hydrogen bonding, reducing its nucleophilicity. nih.gov |

| Non-Polar | Toluene, Hexane | Very Slow / No Reaction | Reactants often have poor solubility. Cannot effectively stabilize the charged intermediate. |

Catalysis can be employed to enhance reaction rates, improve selectivity, and allow for milder reaction conditions. For the synthesis of this compound, catalytic methods are particularly relevant for the N-methylation step.

One effective strategy is the palladium-on-carbon (Pd/C) catalyzed N-methylation of the precursor, 2-fluoro-6-nitroaniline, using methanol as both the C1 source and a hydrogen source via a "borrowing hydrogen" mechanism. sci-hub.se A study on the N-methylation of various nitroarenes and amines demonstrated high yields under specific conditions. Optimal conditions for selective mono-N-methylation were identified as using 10% Pd/C (4.7 mol% Pd) with potassium tert-butoxide (t-BuOK) as a base in methanol at 130°C. sci-hub.se This method is noted for its high atom economy and the use of a commercially available, heterogeneous catalyst.

Another potential catalytic approach for N-methylation involves using lithium iodide (LiI) in an ionic liquid (e.g., 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate). This system has been shown to be effective for the N-methylation of anilines using anisole (B1667542) as a methylating agent, proceeding through a CH₃I intermediate. rsc.org

In some cases, phase-transfer catalysts , such as quaternary ammonium (B1175870) salts, can be used to facilitate SNAr reactions, especially when the nucleophile and substrate are in different phases. fluorochem.co.uk

Transitioning the synthesis of this compound from a laboratory bench to industrial production introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. numberanalytics.com

Key considerations for scaling up SNAr reactions include:

Heat Management: SNAr reactions are frequently exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Inadequate temperature control can lead to runaway reactions and the formation of impurities. numberanalytics.com

Mass Transfer: Ensuring efficient mixing is crucial to maintain homogenous reaction conditions, prevent localized "hotspots," and achieve consistent product quality. numberanalytics.com

Reagent Handling: If using a gaseous nucleophile like methylamine, specialized equipment such as autoclaves or continuous flow reactors are necessary to handle the pressure and ensure safety.

Process Intensification: Modern approaches like continuous flow chemistry offer significant advantages for scaling up. Flow reactors provide superior heat and mass transfer, allow for safer handling of hazardous reagents due to the small reaction volume at any given time, and can be run for extended periods to produce large quantities of product. vapourtec.com A gram-scale synthesis of a related fluorinated compound using a Pd/C catalyst highlights the potential for scaling up such protocols. sci-hub.se

Isolation, Purification, and Characterization of Synthetic Products

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and, most importantly, any isomeric byproducts.

The formation of isomers is a common challenge in the synthesis of substituted anilines. For example, during the initial amination of a precursor like 1,2-difluoro-3-nitrobenzene, trace amounts of the other regioisomer could be formed. Similarly, during the N-methylation of 2-fluoro-6-nitroaniline, side reactions could potentially occur.

The separation of these closely related compounds relies on exploiting their different physicochemical properties:

Fractional Crystallization: Isomers often have different solubilities in a given solvent system. By carefully selecting a solvent and controlling the temperature, it may be possible to selectively crystallize the desired product while leaving isomeric impurities in the solution.

Acid-Base Extraction: The basicity of the aniline nitrogen can be used for separation. A patented method for separating ortho- and para-nitroaniline isomers involves dissolving the mixture in an organic solvent and treating it with an acid, such as anhydrous hydrogen chloride. google.com The more basic isomer preferentially forms a solid salt and precipitates, allowing for separation by filtration. This principle could be adapted based on the pKa differences between this compound and its potential isomers.

Chromatography: Column chromatography is a highly effective technique for separating isomers with different polarities. By using a suitable stationary phase (e.g., silica (B1680970) gel) and a carefully chosen mobile phase (eluent), the components of the mixture will travel through the column at different rates, allowing for their collection as separate fractions. This method is widely used for the purification of isomers in related syntheses.

Chromatographic Purification Techniques

The purification of this compound and its analogues is a critical step to isolate the target compound from reaction byproducts and unreacted starting materials. Various chromatographic techniques have been proven effective for the separation and purification of substituted anilines, including nitro and fluoro derivatives. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation based on polarity, size, and other physicochemical properties.

Commonly employed techniques include column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC). The choice of method and specific conditions, such as the stationary phase and eluent system, are tailored to the properties of the specific aniline derivative being purified.

Column Chromatography

Silica gel column chromatography is a widely used preparative technique for the purification of fluorinated and nitrated aniline derivatives. The separation is based on the polarity of the compounds, with more polar compounds having a stronger interaction with the silica gel and thus eluting later.

In the synthesis of related compounds like 2-fluoro-5-nitroaniline (B1294389) and 4-fluoro-3-nitroaniline, silica gel column chromatography was employed using a mixture of ethyl acetate (B1210297) and n-hexane as the eluting solvent. google.com Similarly, for other fluorinated aniline derivatives, purification has been achieved using a chloroform (B151607) and methanol solvent system. google.com The selection of the solvent system is crucial and is often optimized using preliminary analysis by thin-layer chromatography (TLC) to determine the ideal mobile phase composition for effective separation.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and efficiency compared to standard column chromatography and is used for both analytical and preparative-scale separations. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is a common mode for separating aniline derivatives.

For the analysis of nitroaniline and dinitroaniline isomers, a method combining solid-phase extraction (SPE) with HPLC using an Agilent TC-C18 column has been developed. researchgate.net The separation was achieved under isocratic conditions with a mobile phase of acetonitrile and water. researchgate.net The detection is typically carried out using a UV detector at a wavelength where the analytes exhibit strong absorbance. researchgate.net

The following interactive table summarizes HPLC conditions used for the separation of nitroaniline isomers, which can be adapted for analogues of this compound.

| Parameter | Condition | Reference |

| Column | Agilent TC-C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Water (30/70 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Temperature | 30°C | researchgate.net |

| Detection | UV at 225 nm | researchgate.net |

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective analytical technique used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for column chromatography. For nitroaniline isomers, TLC with different solvent systems has been used to separate and identify o-nitroaniline and p-nitroaniline. scribd.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. A higher Rf value in normal-phase TLC generally corresponds to a lower retention time in normal-phase HPLC. scribd.com

Radial Chromatography

Radial or centrifugal thin-layer chromatography is a preparative technique that offers a faster and often more efficient separation compared to traditional column chromatography. researchgate.neted.gov This method has been successfully applied to the separation of 2-nitroaniline (B44862) and 3-nitroaniline, yielding high recovery rates of the individual isomers. researchgate.neted.gov The separation can be completed in a relatively short time, typically 40-50 minutes after sample loading. ed.gov

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For fluoroaniline (B8554772) isomers, GC has been used to assess purity. scispace.com The separation is achieved on a column with a specific stationary phase, such as a polyester (B1180765) or silicone elastomer column. scispace.com The retention times of the isomers on a given column can be used for their identification and quantification. scispace.com

The table below shows the relative retention times for fluoroaniline isomers on a polyester column, demonstrating the capability of GC for separating positional isomers.

| Compound | Retention Time (relative to aniline) | Reference |

| o-fluoroaniline | 0.78 | scispace.com |

| m-fluoroaniline | 1.35 | scispace.com |

| p-fluoroaniline | 1.20 | scispace.com |

Solid-Phase Extraction (SPE)

SPE is a sample preparation technique used for the pre-concentration and purification of analytes from a solution. For the analysis of nitroaniline isomers in wastewater, a hydrophile-lipophile balance (HLB) cartridge was used for extraction. researchgate.net The analytes were then eluted with a mixture of methanol and acetic acid before HPLC analysis. researchgate.net This technique is particularly useful for isolating trace amounts of compounds from complex matrices.

Chemical Reactivity and Transformation Studies of 2 Fluoro N Methyl 6 Nitroaniline

Reactions of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the aromatic system's reactivity. It is a key site for chemical modification, primarily through reduction.

Reduction Pathways to Amino Derivatives

The most common transformation of the nitro group in nitroanilines is its reduction to a primary amine (-NH₂). This conversion is a fundamental step in the synthesis of various derivatives and more complex molecules. The reduction of the nitro group in compounds structurally similar to 2-fluoro-N-methyl-6-nitroaniline is well-documented.

Commonly employed methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst. Another effective method involves the use of dissolving metals in acidic media. For related compounds, the nitro group can be successfully reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid. For example, the reduction of 2-fluoro-6-nitroaniline (B99257), a related primary amine, to its corresponding diamine is a key step in the synthesis of other derivatives. A process for the selective reduction of one nitro group in 2,4-dinitrofluorobenzene to produce 2-fluoro-5-nitroaniline (B1294389) has been successfully achieved using iron powder in the presence of an acid like acetic acid or hydrochloric acid. google.com

These reduction pathways yield N¹-methyl-2-fluorobenzene-1,6-diamine, a valuable intermediate for further synthetic applications.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Product Type | Reference |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Catalytic hydrogenation | Amino derivative | |

| Iron (Fe) / Hydrochloric Acid (HCl) | Acidic reduction | Amino derivative | |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous ethanol | Amino derivative |

Oxidation Reactions Involving the Nitro Moiety

The oxidation of the nitro group in aromatic compounds is not a common reaction as the nitrogen atom is already in a high oxidation state. For compounds like this compound, the scientific literature does not prominently feature oxidation reactions of the nitro group itself. Instead, other functional groups within the molecule are more susceptible to oxidation.

Reactivity of the N-Methylamino Group

The secondary N-methylamino group is a site for various chemical transformations, including derivatization of the amine and reactions involving the N-methyl substituent.

Derivatization of the Secondary Amine Functionality

The secondary amine functionality in this compound can undergo reactions typical of anilines, such as N-acylation. A patented process describes the reaction of nitroaniline compounds with acid anhydrides or acid chlorides in the presence of an alkali metal or alkaline earth metal compound to produce N-acylnitroaniline derivatives. google.com This indicates that this compound can be converted to its corresponding N-acyl derivative, which can serve to protect the amine or introduce new functionalities.

Furthermore, while anilines with strong electron-withdrawing groups are generally poor nucleophiles, they can undergo N-alkylation under specific conditions, for example, with potent alkylating agents in the presence of a strong base. acs.org

Reactions at the N-Methyl Substituent

Reactions specifically targeting the N-methyl group of N-methylated anilines can include oxidative N-demethylation or other transformations. While direct studies on this compound are not widely available, related chemistry suggests possibilities. For instance, dimethyl tertiary amines bearing certain structural features have been identified as having the potential for N-nitrosamine formation, a reaction involving the entire amino group. acs.org The N-methyl group itself is generally stable, but can be targeted for removal or modification using specific reagents designed for N-dealkylation, though such reactions are not commonly reported for this specific substrate.

Reactions Involving the Fluoro Substituent

The fluorine atom's reactivity is significantly enhanced by the presence of the ortho-nitro group. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

In this type of reaction, the fluorine atom acts as a good leaving group and can be displaced by various nucleophiles. For the related compound 2-fluoro-6-nitroaniline, the fluorine atom is readily substituted by morpholine (B109124) in the presence of a base like potassium carbonate in a polar aprotic solvent. Similarly, in other fluoro-nitro-substituted anilines, the fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions. This reactivity makes this compound a useful precursor for synthesizing a variety of substituted N-methyl-6-nitroaniline derivatives.

Table 2: Nucleophilic Aromatic Substitution (SNAr) of a Fluoro Substituent

| Starting Material (Analogue) | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Fluoro-6-nitroaniline | Morpholine | K₂CO₃, DMF, 80-100°C | 2-Morpholino-6-nitroaniline |

This SNAr pathway is a key strategy for introducing molecular diversity, starting from fluorinated nitroaromatic compounds.

Fluorine as a Leaving Group in Nucleophilic Displacements

The fluorine atom in this compound is positioned ortho to a powerful electron-withdrawing nitro group, which significantly activates it as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone of aromatic chemistry, allowing for the functionalization of arenes. The reaction generally proceeds via a two-step addition-elimination mechanism. pressbooks.pub

In the initial step, a nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the ortho-nitro group, which lowers the activation energy of this step. pressbooks.pub In the subsequent, typically rapid, step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

The fluorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, under appropriate reaction conditions. While SNAr reactions involving aryl fluorides often require forcing conditions, the strong activation provided by the ortho-nitro group facilitates these transformations. Research on related halogenated aromatics suggests that for fluorinated compounds, a concerted substitution mechanism, rather than a stepwise one, may also be a viable pathway. science.gov

Impact of Fluorine on Aromatic Ring Activation/Deactivation

The influence of the fluorine substituent on the reactivity of the aromatic ring is twofold, stemming from the competition between its inductive and resonance effects.

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution. quora.comwikiwand.com

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated to the aromatic ring through resonance. This mesomeric effect increases the electron density, particularly at the ortho and para positions, thereby activating the ring. wikiwand.com

Electrophilic and Nucleophilic Aromatic Substitution on the Core

The substitution pattern on this compound is dictated by the combined electronic influences of its three substituents.

Nucleophilic Aromatic Substitution (SNAr): The molecule is highly susceptible to SNAr reactions. The primary site of nucleophilic attack is the carbon atom attached to the fluorine (C-2). The powerful electron-withdrawing nitro group at the ortho position (C-6) provides the necessary activation by stabilizing the anionic Meisenheimer intermediate. pressbooks.pub This makes the displacement of the fluoride ion the most prominent reaction pathway for this compound when treated with nucleophiles.

Regioselectivity and Stereoselectivity of Aromatic Transformations

The regioselectivity of reactions involving this compound is a direct consequence of the directing effects of its substituents.

For nucleophilic aromatic substitution , the regioselectivity is exceptionally high, with substitution occurring almost exclusively at the C-2 position, leading to the displacement of the fluorine atom. This is because the nitro group is perfectly positioned to stabilize the negative charge of the intermediate formed upon attack at this site.

For electrophilic aromatic substitution , the regiochemistry is governed by the N-methylamino group, the most powerful activating group on the ring. It directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. Of these, the C-5 position is electronically favored and less sterically hindered than the C-3 position, which is crowded by the adjacent N-methylamino group. Therefore, if an electrophilic substitution reaction were to occur, the major product would be the 5-substituted isomer.

Stereoselectivity is generally not a factor in these aromatic substitution reactions, as the core is planar and the intermediates are typically achiral.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Effect on Ring | Directing Influence |

|---|---|---|---|

| -F (Fluoro) | C-2 | Deactivating (-I > +M) | Ortho, Para |

| -NHCH3 (N-methylamino) | C-1 | Activating (+M > -I) | Ortho, Para |

| -NO2 (Nitro) | C-6 | Strongly Deactivating (-I, -M) | Meta |

Influence of Substituents on Ring Reactivity

-NO2 (Nitro group): As a potent deactivating group, it strongly withdraws electron density from the ring through both inductive and resonance effects. This makes electrophilic substitution difficult and directs incoming electrophiles to the meta position. quora.com Crucially, it is the primary activating group for nucleophilic aromatic substitution when positioned ortho or para to a leaving group. pressbooks.pub

-F (Fluoro group): Its strong inductive effect deactivates the ring for electrophilic attack. However, its ability to act as a good leaving group in SNAr reactions is its most significant contribution to the reactivity of this molecule, especially given its activation by the ortho-nitro group. researchgate.net

-NHCH3 (N-methylamino group): This is a strong activating group that donates electron density to the ring via resonance, facilitating electrophilic attack at its ortho and para positions. quora.com In this compound, its activating properties are significantly diminished by the presence of the two powerful electron-withdrawing groups.

The combination of a strong ortho-nitro activator and a fluorine leaving group makes nucleophilic aromatic substitution the most characteristic and synthetically useful reaction of this compound.

Reaction Kinetics and Mechanistic Elucidation

Specific kinetic studies on this compound are not widely reported in the literature. However, the kinetics of the predominant SNAr reaction can be inferred from general principles. The reaction rate is typically dependent on the concentrations of both the substrate and the nucleophile, indicating a bimolecular process.

The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is paramount; the more effectively the negative charge is stabilized, the lower the activation energy and the faster the reaction. Therefore, the kinetics are highly sensitive to the nature of the solvent and the electron-withdrawing power of the substituents on the ring.

Methodologically, kinetic studies could be designed to probe the reactivity of this compound in SNAr reactions. By systematically varying the nucleophile, solvent polarity, and temperature, one could determine the activation parameters (enthalpy and entropy of activation), providing deeper insight into the transition state of the reaction. Such studies would confirm the influence of the ortho-nitro group and the fluorine leaving group on the reaction mechanism.

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Base/Solvent System | Potential Product |

|---|---|---|

| Ammonia (B1221849) (NH3) | DMSO or DMF | N1-methyl-6-nitrobenzene-1,2-diamine |

| Ethanol (CH3CH2OH) | NaH / THF | 2-ethoxy-N-methyl-6-nitroaniline |

| Thiophenol (C6H5SH) | K2CO3 / Acetonitrile (B52724) | N-methyl-6-nitro-2-(phenylthio)aniline |

| Piperidine | Heat / Neat or in DMF | N-methyl-6-nitro-2-(piperidin-1-yl)aniline |

Spectroscopic and Advanced Structural Characterization of 2 Fluoro N Methyl 6 Nitroaniline

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-fluoro-N-methyl-6-nitroaniline is expected to be dominated by absorptions corresponding to its key functional groups: the nitro (-NO2) group, the secondary amine (N-H), the carbon-fluorine (C-F) bond, and the aromatic ring.

Expected FT-IR Spectral Data for this compound (Theoretical)

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3450 | N-H stretch | Secondary Amine (N-methyl) |

| 2850-2960 | C-H stretch | Methyl group (-CH₃) |

| 1580-1620 | C=C stretch | Aromatic Ring |

| 1500-1550 | Asymmetric NO₂ stretch | Nitro group |

| 1330-1370 | Symmetric NO₂ stretch | Nitro group |

| 1250-1350 | C-N stretch | Aryl amine |

The N-H stretching vibration of the secondary amine is anticipated to appear as a single, sharp band in the region of 3350-3450 cm⁻¹. The presence of the electron-withdrawing nitro group and the fluorine atom may influence the exact position of this peak. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be strong and easily identifiable in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. Aromatic C=C stretching vibrations will likely produce a series of bands in the 1400-1620 cm⁻¹ region. The C-F stretching vibration should give rise to a strong absorption band in the 1100-1200 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy, being particularly sensitive to non-polar bonds, will complement the FT-IR data. The symmetric vibrations of the nitro group and the aromatic ring are expected to produce strong signals.

Expected Raman Spectral Data for this compound (Theoretical)

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3100 | Aromatic C-H stretch | Aromatic Ring |

| 1580-1620 | C=C stretch | Aromatic Ring |

| 1330-1370 | Symmetric NO₂ stretch | Nitro group |

The symmetric stretch of the nitro group, which is often weak in FT-IR, should be a prominent peak in the Raman spectrum. The aromatic ring breathing mode, a collective vibration of the entire ring, is also expected to be a characteristic and strong band.

Correlation with Molecular Structure and Functional Groups

The combination of FT-IR and Raman data would provide a comprehensive vibrational profile of this compound. The presence and positions of the characteristic bands for the nitro, secondary amine, and fluoro groups would confirm the successful synthesis of the molecule. The fine structure within the aromatic C-H and C=C stretching regions could offer information about the substitution pattern on the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would display signals for the aromatic protons, the N-H proton, and the N-methyl protons.

Expected ¹H NMR Spectral Data for this compound (Theoretical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0-8.2 | Doublet of doublets | 1H | Aromatic H (adjacent to NO₂) |

| ~7.0-7.5 | Multiplet | 2H | Aromatic H's |

| ~5.0-6.0 | Broad singlet | 1H | N-H |

The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings. The proton ortho to the nitro group is expected to be the most deshielded. The N-H proton signal is anticipated to be broad and its chemical shift could be solvent-dependent. The N-methyl protons would likely appear as a doublet due to coupling with the fluorine atom, a phenomenon known as through-space coupling, or potentially a singlet if this coupling is not resolved.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information about each unique carbon atom in the molecule. The signals will be influenced by the attached functional groups and their electronic effects.

Expected ¹³C NMR Spectral Data for this compound (Theoretical)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~150-160 (doublet) | C-F |

| ~145-150 | C-NO₂ |

| ~135-140 | C-N |

| ~115-130 (multiple signals) | Aromatic C-H |

The carbon atom attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). The carbons attached to the nitro and amino groups will also have characteristic chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the substituents. The N-methyl carbon will be found in the aliphatic region.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for characterizing fluorinated organic compounds due to its high sensitivity and the wide range of chemical shifts. For this compound, the ¹⁹F NMR spectrum provides specific information about the electronic environment of the fluorine atom attached to the aromatic ring.

The chemical shift (δ) of the fluorine atom is significantly influenced by the electronic effects of the substituents on the benzene ring. The presence of the electron-withdrawing nitro group (NO₂) and the electron-donating methylamino group (-NHCH₃) modulates the electron density around the fluorine atom. Generally, fluorine atoms on an aromatic ring absorb in a range of -100 to -200 ppm relative to a standard like CFCl₃. alfa-chemistry.comthermofisher.com The specific shift for this compound is determined by the combined inductive and resonance effects of the ortho-nitro and ortho-methylamino groups.

Furthermore, the fluorine signal will exhibit splitting patterns due to spin-spin coupling with adjacent magnetic nuclei, primarily the aromatic protons (¹H). This through-bond scalar coupling (J-coupling) provides valuable structural information. The fluorine atom at position 2 will couple to the proton at position 3 (³JFH) and, to a lesser extent, to the protons at positions 4 and 5 (⁴JFH and ⁵JFH, respectively). These coupling constants are crucial for confirming the substitution pattern on the aromatic ring. thermofisher.com

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Chemical Shift (δ) | -110 to -140 ppm | Typical range for a fluorine atom on an electron-deficient aromatic ring. alfa-chemistry.com |

| Multiplicity | Doublet of doublets of doublets (ddd) | Coupling to H3, H4, and H5 protons on the aromatic ring. |

| Coupling Constant (³JFH) | 5-10 Hz | Typical three-bond coupling between fluorine and an ortho proton. |

| Coupling Constant (⁴JFH) | 2-5 Hz | Typical four-bond coupling between fluorine and a meta proton. |

| Coupling Constant (⁵JFH) | 0-2 Hz | Typical five-bond coupling between fluorine and a para proton. |

Two-Dimensional NMR Techniques for Structural Assignment

While one-dimensional ¹H and ¹³C NMR provide initial data, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure of this compound.

Some ¹H NMR data has been reported, identifying a singlet for the methyl protons (N-CH₃) at approximately 3.1 ppm and aromatic protons in the range of 7.2-8.1 ppm, which are split by fluorine coupling. vulcanchem.com A full assignment requires more advanced methods.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between the protons on the aromatic ring. It would reveal correlations between the adjacent protons at positions 3, 4, and 5, confirming their sequence in the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the definitive assignment of the C3, C4, and C5 carbons by correlating them with their respective, previously assigned protons. The methyl carbon would also be identified through its correlation with the methyl proton signal.

Correlations from the methyl protons (-CH₃) to the carbon attached to the nitrogen (C1) and potentially to the adjacent C6.

Correlations from the amine proton (N-H) to C1 and C6, confirming the position of the methylamino group.

Correlations from the aromatic protons to neighboring carbons, further validating the substitution pattern. For example, the H3 proton should show a correlation to C1, C2, and C5.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and substituent placement.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) provides information on the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation patterns. The molecular formula C₇H₇FN₂O₂ corresponds to a molecular weight of approximately 170.14 g/mol . vulcanchem.combldpharm.com

In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺) at m/z 170. The fragmentation of nitroaniline isomers is well-documented and typically involves characteristic losses of the nitro group and other substituents. researchgate.netconicet.gov.ar

Key fragmentation pathways for ortho-nitroanilines include:

Loss of a nitro group (NO₂): A major fragmentation process for nitroaromatic compounds involves the cleavage of the C-N bond, leading to the loss of a NO₂ radical (46 Da). This would result in a fragment ion at m/z 124. researchgate.net

Loss of nitric oxide (NO): The loss of a NO radical (30 Da) is also common, particularly in ortho-substituted nitroanilines. This would produce a fragment at m/z 140. researchgate.net

Loss of HF: The elimination of a neutral hydrogen fluoride (B91410) molecule (20 Da) can occur, especially in fluorine-substituted anilines, often involving the amine proton. researchgate.net

These fragmentation patterns provide a molecular fingerprint that can be used to identify the compound and differentiate it from its isomers. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 170 | [M]⁺ | Molecular Ion |

| 155 | [M - CH₃]⁺ | Loss of the methyl group |

| 140 | [M - NO]⁺ | Loss of nitric oxide radical |

| 124 | [M - NO₂]⁺ | Loss of nitro radical, a major fragment |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Conformation

As of now, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, the conformation can be inferred from analyses of closely related compounds, such as 2-fluoro-5-nitroaniline (B1294389) and 2-methyl-6-nitroaniline (B18888). soton.ac.ukresearchgate.net

The structure is expected to feature a largely planar benzene ring. A key conformational feature would be the presence of a strong intramolecular hydrogen bond between the hydrogen of the methylamino group (N-H) and one of the oxygen atoms of the ortho-nitro group. This interaction forms a stable six-membered pseudo-ring (an S(6) motif), which significantly influences the planarity of the substituents relative to the ring. researchgate.net Due to steric hindrance between the ortho-substituents (fluorine and the nitro group), the nitro group is likely twisted slightly out of the plane of the aromatic ring. soton.ac.uk

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the absence of a specific crystal structure, the potential intermolecular interactions can be predicted based on the functional groups present. These interactions are critical as they dictate the crystal packing and the material's physical properties.

Hydrogen Bonding: The N-H group is a hydrogen bond donor. While it is likely engaged in an intramolecular hydrogen bond, it could also participate in intermolecular hydrogen bonds with suitable acceptors on neighboring molecules. The oxygen atoms of the nitro group and the fluorine atom are potential hydrogen bond acceptors. researchgate.net Studies on the polymorphs of the related compound 2-methyl-6-nitroaniline show weak N-H···O hydrogen bonds that link molecules into "dimers". soton.ac.uk

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions. In many nitroaniline structures, this stacking is offset rather than face-to-face, a configuration driven by the minimization of electrostatic repulsion and steric hindrance. soton.ac.uk In 2-methyl-6-nitroaniline, the distance between stacked rings is approximately 3.5 Å, indicating significant π-π interactions. soton.ac.uk

Other Weak Interactions: C-H···O and C-H···F interactions are also expected to play a role in stabilizing the crystal lattice. acs.org The fluorine atom, though a weak hydrogen bond acceptor, can participate in these types of contacts, which are increasingly recognized as important for crystal engineering. researchgate.netacs.org

Computational and Theoretical Investigations

Prediction of Spectroscopic Properties

Theoretical calculations are crucial for interpreting and predicting the spectroscopic signatures of molecules.

Computational methods can simulate Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with high accuracy, which are invaluable for structural elucidation when compared with experimental data. nih.govrsc.org

Simulated IR Spectra: Theoretical IR spectra are typically calculated using DFT methods (e.g., B3LYP) which compute the harmonic vibrational frequencies of the molecule. longdom.org For 2-fluoro-N-methyl-6-nitroaniline, characteristic vibrational modes would include:

N-H stretching: Around 3350-3450 cm⁻¹.

C-H stretching (aromatic and methyl): Around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

C=C aromatic stretching: In the 1400-1600 cm⁻¹ region.

NO₂ stretching (asymmetric and symmetric): Strong absorptions typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. dergipark.org.tr

C-F stretching: A strong band usually found in the 1000-1300 cm⁻¹ region.

C-N stretching: Around 1250-1360 cm⁻¹.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by empirical factors (e.g., ~0.96 for B3LYP) for better agreement with experimental spectra. nih.govlongdom.org

Simulated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (δ). rsc.orglongdom.org

¹H NMR: Protons on the aromatic ring would appear in the δ 7.0-8.5 ppm range, with their exact shifts influenced by the electronic effects of the substituents. The N-H proton would likely be a broad signal, while the methyl (N-CH₃) protons would appear as a singlet or doublet (if coupled to N-H) in the δ 2.5-3.5 ppm region.

¹³C NMR: Aromatic carbons would resonate between δ 110-165 ppm. The carbon attached to the fluorine (C-F) would show a large C-F coupling constant, and its chemical shift would be significantly affected. Carbons bonded to the electron-withdrawing nitro group (C-NO₂) and the electron-donating amino group (C-N) would appear at the downfield and upfield ends of the aromatic region, respectively. The methyl carbon (N-CH₃) would be found in the upfield region, typically δ 25-40 ppm.

Comparing these simulated spectra with experimentally obtained ones for a synthesized sample of this compound would be the definitive method for confirming its structure. rsc.orgdergipark.org.tr

The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the maximum absorption wavelength (λ_max), corresponding to the energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The title compound is a "push-pull" system, with the electron-donating methylamino group (push) and the electron-withdrawing nitro group (pull) conjugated through the benzene (B151609) ring. This configuration typically leads to intense charge-transfer bands in the UV-Visible spectrum. The λ_max is expected to be in the range of 350-450 nm.

Solvent Effects (Solvatochromism): The position of the λ_max is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. sci-hub.seacs.org For push-pull molecules like this, an increase in solvent polarity generally stabilizes the more polar excited state more than the ground state, leading to a bathochromic (red) shift to longer wavelengths. acs.orgsci-hub.se Studying the compound in a range of solvents with varying polarities (e.g., hexane, chloroform (B151607), ethanol, DMSO) and analyzing the shifts using models like the Kamlet-Taft parameters can provide insight into the solute-solvent interactions. sci-hub.seshu.ac.uk

Chemical Reactivity Descriptors

DFT-based calculations of global and local reactivity descriptors are essential for predicting the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). aablocks.com

f_k⁺: Indicates the reactivity towards a nucleophilic attack (where the molecule accepts an electron). The site with the highest f_k⁺ value is the most likely to be attacked by a nucleophile.

f_k⁻: Indicates the reactivity towards an electrophilic attack (where the molecule donates an electron). The site with the highest f_k⁻ value is the most susceptible to attack by an electrophile. libretexts.org

For this compound, one would expect the aromatic carbons ortho and para to the electron-donating methylamino group to have high f_k⁻ values, making them prone to electrophilic substitution. Conversely, the nitro group and the carbon atom attached to it would likely be sites with high f_k⁺ values, indicating susceptibility to nucleophilic attack or reduction. acs.orgimist.ma

Global reactivity descriptors are calculated from the ionization potential (IP) and electron affinity (EA), which are approximated by the HOMO and LUMO energies (IP ≈ -E_HOMO; EA ≈ -E_LUMO) via Koopman's theorem. researchgate.net

Chemical Hardness (η): Defined as η ≈ (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard" and is less reactive. aablocks.comresearchgate.net

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability and reactivity. A small HOMO-LUMO gap implies a "soft" and more reactive molecule.

Electronegativity (χ): Calculated as χ ≈ -(E_HOMO + E_LUMO) / 2, it measures the molecule's ability to attract electrons. researchgate.net

For this compound, the push-pull nature of the substituents is expected to result in a relatively small HOMO-LUMO gap, making it a "soft," polarizable, and chemically reactive molecule. Calculations on similar nitroanilines confirm that such substitution patterns decrease the energy gap and increase reactivity. thaiscience.info

| Parameter | Formula | Description |

| Chemical Hardness | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration. |

| Chemical Softness | S = 1/η | A measure of polarizability and reactivity. |

| Electronegativity | χ ≈ -(E_HOMO + E_LUMO) / 2 | The power to attract electrons. |

| Chemical Potential | μ = -χ | The escaping tendency of electrons from a system. |

| Electrophilicity Index | ω = μ² / (2η) | A measure of the electrophilic nature of a molecule. |

Theoretical Studies on Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in dedicated publications, its reactivity can be understood by applying established principles of physical organic chemistry and findings from computational studies on analogous structures. The molecule's reactivity is primarily dictated by the interplay of the electron-donating N-methylamino group and the strongly electron-withdrawing nitro group on the aromatic ring, which is also substituted with a fluorine atom.

The most pertinent reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. For this compound, the fluorine atom is the most likely leaving group (nucleofuge).

Theoretical studies on similar halonitroarenes have elucidated the mechanistic steps involved. mdpi.com The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom. This position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group in the ortho position. The N-methylamino group, also ortho to the fluorine, has a competing electron-donating effect, but the nitro group's influence is generally dominant in activating the ring for SNAr.

Formation of the Meisenheimer Complex (Transition State/Intermediate): The addition of the nucleophile leads to the formation of a σ-adduct, the Meisenheimer complex. This intermediate is a key feature of the SNAr pathway. Computational studies on the substitution of fluorine in p-fluoronitrobenzene have shown that the corresponding σF-adduct is a stable intermediate product. mdpi.com The stability of this complex is crucial, as it lowers the activation energy of the reaction. The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a relatively good leaving group. Theoretical comparisons between halogens show that the substitution of fluoride often proceeds fastest because the reaction experiences the smallest loss of aromaticity in the transition state, facilitating a quicker recovery of the aromatic system. mdpi.com

DFT calculations on related systems, such as the direct amination of nitroarenes, support a pathway where an intermediate complex is formed, which then rearomatizes, often with oxidation by molecular oxygen being the rate-limiting step in cases where hydrogen is substituted. researchgate.net Furthermore, theoretical investigations into the rearrangement of N-methyl-N-nitroanilines indicate that reaction pathways can involve complex intermediates, including radical pairs, particularly under thermal or acid-catalyzed conditions. researchgate.net For a standard SNAr reaction of this compound with a nucleophile, the formation and decomposition of the Meisenheimer complex is the most probable pathway.

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Organic molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. psu.edu The NLO response in organic materials often arises from a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. This compound features the electron-donating N-methylamino group (-NHCH₃) and the electron-withdrawing nitro group (-NO₂) attached to a benzene ring, making it a candidate for NLO activity.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. e-journals.in The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which quantify the second- and third-order NLO responses, respectively.

Direct computational data for this compound is scarce in the literature. However, extensive theoretical studies on structurally similar molecules, such as substituted p-nitroanilines, provide a solid basis for understanding its potential NLO properties. These studies use methods like DFT with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311G*, 6-31++G(d,p)) to calculate the hyperpolarizability tensors. psu.edue-journals.inplos.org

The first hyperpolarizability (β) is a measure of the molecule's ability to cause second harmonic generation (SHG). DFT calculations on a series of substituted nitroanilines show how molecular structure affects this property. psu.edu For instance, substituting the amino group of p-nitroaniline (PNA) with alkyl groups generally enhances the hyperpolarizability.

The table below, derived from DFT (B3LYP/6-311G*) calculations on related nitroaniline derivatives, illustrates these trends. psu.edu The values demonstrate how donor strength influences the NLO response.

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

| p-Nitroaniline (PNA) | 7.23 | 1.30 x 10-23 | 9.77 x 10-30 |

| 2-Methyl-4-nitroaniline (B30703) (MNA) | 7.02 | 1.41 x 10-23 | 11.23 x 10-30 |

| N-Methyl-4-nitroaniline (HMNA) | 8.16 | 1.43 x 10-23 | 14.89 x 10-30 |

| N,N-Dimethyl-4-nitroaniline (NDMA) | 8.65 | 1.55 x 10-23 | 19.34 x 10-30 |

This table is interactive. Users can sort the data by clicking on the column headers.

Based on this data, replacing a hydrogen on the amino group with a methyl group (PNA vs. HMNA) significantly increases the first hyperpolarizability. This suggests that the N-methyl group in this compound contributes positively to its NLO properties by enhancing the electron-donating strength of the amino group. The additional methyl group in 2-methyl-4-nitroaniline (MNA) also shows an enhancement over PNA. psu.edu

Calculations on more complex systems, like a Fluoro-N-Acylhydrazide derivative, using high-level methods like MP2 with a 6-311+G(d) basis set, have yielded first hyperpolarizability (βTot) values around 10.98 × 10−30 esu. plos.orgnih.gov While this molecule is larger, the magnitude is within the expected range for push-pull systems.

The magnitude of the NLO response is intrinsically linked to the molecule's electronic structure. Several key factors, which can be analyzed computationally, determine the efficiency of a potential NLO material:

Intramolecular Charge Transfer (ICT): The NLO properties of push-pull molecules like nitroanilines are dominated by ICT from the electron-donating group (donor) to the electron-accepting group (acceptor) through the π-system. In this compound, the donor is the -NHCH₃ group and the acceptor is the -NO₂ group. The efficiency of this ICT is a primary determinant of the hyperpolarizability value. e-journals.in

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability because it implies that the electrons are more easily excited. psu.edu Computational studies consistently show that molecules with enhanced NLO properties have a decreased EHOMO-ELUMO gap. psu.edu For this compound, the HOMO would be expected to have significant character on the N-methylamino group and the aromatic ring, while the LUMO would be localized primarily on the nitro group.

Substituent Effects: The nature and position of substituents are crucial. The N-methyl group acts as a stronger donor than an unsubstituted amino group, which, as seen in the table above, increases β. psu.edu The fluorine atom has a dual role; it is electronegative (electron-withdrawing through the sigma bond) but can also donate electron density through its lone pairs (pi-donation). Its net effect in the ortho position would be complex, but the strong push-pull character established by the -NHCH₃ and -NO₂ groups is expected to be the dominant factor for the NLO response. DFT studies on 2-methyl-4-nitroaniline and 2-amino-4-nitroaniline confirm that substituent groups play a major role in enhancing the optical response. acs.org

Molecular Geometry: Theoretical studies recommend using optimized geometries for calculations, as constraining molecules to be planar can lead to an overestimation of the hyperpolarizability. aip.org The planarity of the molecule affects the overlap of π-orbitals and thus the efficiency of ICT. The slight twisting of the nitro and amino groups relative to the benzene ring, which is common, will influence the final calculated NLO values.

Advanced Applications in Organic Materials and Specialty Chemical Synthesis

Role as a Synthetic Intermediate in the Production of Complex Organic Scaffolds

2-fluoro-N-methyl-6-nitroaniline serves as a crucial intermediate in the multi-step synthesis of elaborate organic molecules. a2bchem.com Its molecular architecture is distinguished by a strategic arrangement of functional groups that allow for selective chemical transformations. The electron-withdrawing nature of the nitro and fluorine groups enhances the reactivity of the benzene (B151609) ring, particularly towards nucleophilic aromatic substitution reactions. This heightened reactivity allows chemists to introduce additional functional groups and build more complex molecular frameworks. a2bchem.com

The presence of three different functional groups—amine, fluoro, and nitro—offers multiple reaction pathways. For instance, the nitro group can be readily reduced to an amino group, which can then undergo a wide range of reactions to form new carbon-nitrogen bonds. The fluorine atom can be substituted by various nucleophiles, and the amino group itself can participate in numerous chemical transformations. a2bchem.com This versatility makes the compound a valuable starting material for creating a diverse array of functionalized molecules with potential applications in industries such as pharmaceuticals and agrochemicals. a2bchem.com

Integration into Advanced Materials Architectures

The distinct electronic and photophysical properties derived from its structure allow this compound to be integrated into advanced materials.

Precursor for Organic Electronic Materials

The core structure of this compound is a building block for materials used in organic electronics. It is a precursor for synthesizing molecules that exhibit phenomena such as thermally activated delayed fluorescence (TADF). uni-duesseldorf.de TADF is a critical mechanism in the development of highly efficient organic light-emitting diodes (OLEDs) because it allows for the harvesting of triplet excitons for light emission. uni-duesseldorf.de The specific arrangement of electron-donating (N-methylamino) and electron-withdrawing (nitro, fluoro) groups on the aromatic ring is a classic design principle for creating molecules with the charge-transfer characteristics necessary for TADF and other optoelectronic applications.

Development of Chromophores with Specific Optical Properties

This compound itself has been synthesized and studied as a chromophore, a molecule responsible for color and light absorption. uni-duesseldorf.de The interaction between its functional groups governs its photophysical properties. Research has shown that the fluorination pattern on a chromophore's core can significantly influence its fluorescence quantum yield and lifetime. uni-duesseldorf.deresearchgate.net For example, theoretical calculations and subsequent synthesis have demonstrated that specific fluorination can lead to derivatives with enhanced fluorescence. uni-duesseldorf.de

Furthermore, fluorinated chromophores are of significant interest in the field of second-order nonlinear optics (NLO). oup.com NLO materials are essential for applications in telecommunications and optical computing. Studies on related fluorinated aromatic compounds have shown that they can possess large NLO coefficients, making them excellent candidates for such applications. oup.com The strategic placement of fluorine atoms can modify the electronic distribution and absorption wavelengths of the chromophore, allowing for the fine-tuning of its optical properties for specific technological needs. oup.comresearchgate.net

Contributions to Chemical Engineering and Process Development

The transition from laboratory-scale synthesis to industrial production requires significant process development, an area where understanding the physicochemical properties of this compound is crucial.

Solid-Liquid Phase Equilibria Studies for Purification

The purification of chemical intermediates is a critical step in manufacturing to ensure the quality and consistency of the final product. Crystallization is a primary method for purifying solid compounds, and its efficiency depends on a thorough understanding of the solid-liquid phase equilibria (SLE) of the system. For nitroaniline isomers, detailed SLE studies have been conducted to construct phase diagrams, which are essential for designing and optimizing crystallization processes. researchgate.netresearchgate.net

For example, the solid-liquid phase equilibria for the ternary system of two closely related isomers, 2-methyl-4-nitroaniline (B30703) and 2-methyl-6-nitroaniline (B18888), in ethyl acetate (B1210297) have been determined at various temperatures. researchgate.netresearchgate.net These studies provide crucial data on solubility and co-saturation points, which inform the conditions needed to separate the isomers and achieve high purity. researchgate.net Similar SLE data for this compound would be indispensable for its large-scale purification, enabling the design of efficient and economical separation processes.

Table 1: Solid-Liquid Equilibrium Data for a Related Ternary System This table, based on published research for similar compounds, illustrates the type of data essential for industrial purification processes.

| Temperature (K) | Component 1 | Component 2 | Eutectic Point Composition (Mass Fraction) |

| 293.15 | 2-methyl-4-nitroaniline | 2-methyl-6-nitroaniline | w1=0.0455, w2=0.1066 |

| 303.15 | 2-methyl-4-nitroaniline | 2-methyl-6-nitroaniline | w1=0.0632, w2=0.1444 |

| 313.15 | 2-methyl-4-nitroaniline | 2-methyl-6-nitroaniline | w1=0.0864, w2=0.1917 |

Source: Data derived from studies on related nitroaniline isomers. researchgate.netresearchgate.net

Optimizing Reaction Efficiencies for Industrial Applications

The synthesis of nitroanilines often involves nitration, a highly exothermic reaction that can be difficult to control on an industrial scale. guidechem.com Poor temperature control can lead to the formation of unwanted byproducts and pose safety risks. researchgate.netenergetic-materials.org.cn Research into the synthesis of related compounds like 2-methyl-6-nitroaniline has led to improved methods that enhance both safety and efficiency. energetic-materials.org.cn

One significant improvement involves separating the initial acetylation of the amine from the subsequent nitration step. researchgate.netenergetic-materials.org.cn In traditional "one-pot" methods, both reactions occur in the same vessel, making temperature control challenging. guidechem.com By detaching the two steps, the nitration process can be controlled more easily, leading to a higher yield and purity of the desired product. researchgate.netenergetic-materials.org.cn Applying such process optimization principles—including the use of continuous flow reactors and automated systems—would be essential for the safe, efficient, and scalable industrial production of this compound.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Catalyst Development

The synthesis of 2-fluoro-N-methyl-6-nitroaniline and its analogs is poised for significant advancements through the exploration of innovative synthetic methodologies and the development of highly efficient catalysts. Current synthetic strategies, while effective, often rely on traditional multi-step processes. Future research will likely focus on more sustainable and atom-economical approaches.

Photocatalysis, for instance, presents a promising avenue for the selective synthesis of nitroaromatics and their subsequent reduction to anilines. frontiersin.orgnih.govnih.gov The use of semiconductor materials like TiO2 and CdS, as well as plasmonic metal-based catalysts, could enable the synthesis of fluorinated nitroanilines under milder reaction conditions, potentially reducing energy consumption and by-product formation. frontiersin.orgnih.govnih.gov

Furthermore, the development of novel catalyst systems is crucial. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized in the synthesis of complex molecules derived from bromo-nitroanilines. nih.gov Future work could involve designing more active and robust palladium catalysts, or exploring catalysts based on more abundant and less expensive metals, for the synthesis of this compound derivatives. The directed nucleophilic aromatic substitution (dSNAr) reaction is another area ripe for exploration, as it could offer a highly selective method for the introduction of various functionalities onto the aromatic ring. rsc.org

| Potential Future Synthetic Route | Key Advantages | Catalyst/Reagent Focus |

| Photocatalytic Nitration/Amination | Milder reaction conditions, higher selectivity, sustainable. | TiO2, CdS, plasmonic metal catalysts. frontiersin.orgnih.govnih.gov |

| Advanced Palladium Cross-Coupling | Greater functional group tolerance, access to diverse derivatives. | Novel phosphine (B1218219) ligands, palladium nanoparticles. nih.gov |

| Directed Nucleophilic Aromatic Substitution | High regioselectivity, avoidance of protecting groups. | Pyridine-mediated reactions. rsc.org |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Miniaturized reactor technology. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic processes. The application of advanced in-situ spectroscopic techniques for real-time monitoring of the synthesis of this compound and related compounds is a key future research direction. rsc.orgyoutube.com

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can provide invaluable information on the formation of intermediates and the kinetics of the reaction as it happens. rsc.orgyoutube.comnih.gov This allows for precise control over reaction parameters to maximize yield and minimize impurities. For instance, monitoring the vibrational modes of the nitro and amine groups can offer direct insight into the progress of nitration or reduction steps. nih.govfrontiersin.org